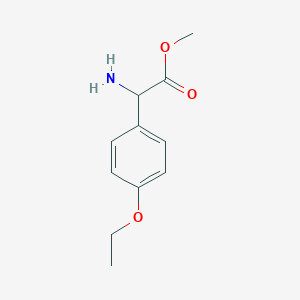![molecular formula C18H15ClN2O3 B2496448 2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-52-8](/img/structure/B2496448.png)
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a chloro group, a methoxybenzoyl group, and an oxime functionality, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxime: The oxime functionality is introduced by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an esterification reaction using methoxybenzoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the oxime functionality can form hydrogen bonds with active site residues, while the chloro and methoxybenzoyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methyl-1H-indole: Lacks the oxime and methoxybenzoyl groups, resulting in different biological activities.
3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Lacks the chloro group, which may affect its reactivity and binding properties.
2-chloro-3-({[(benzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Lacks the methoxy group, which can influence its solubility and biological activity.
Uniqueness
2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, oxime functionality, and methoxybenzoyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-15-9-5-3-7-12(15)14(17(21)19)11-20-24-18(22)13-8-4-6-10-16(13)23-2/h3-11H,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJYIXBUSYILO-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
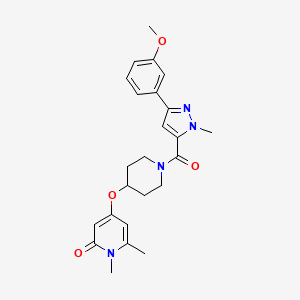
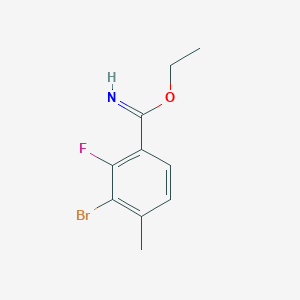
![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
![1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2496374.png)
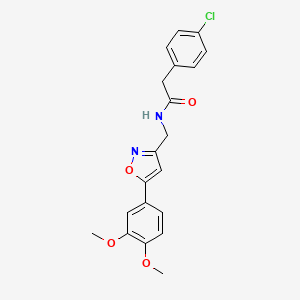


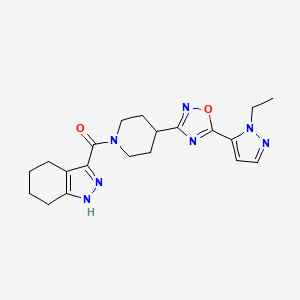
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
![9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2496384.png)
